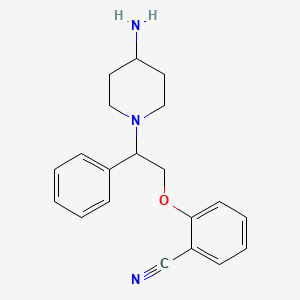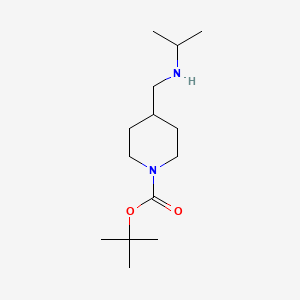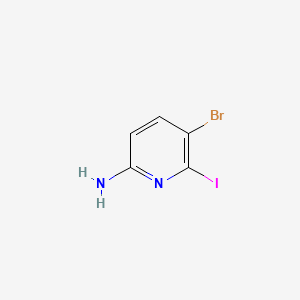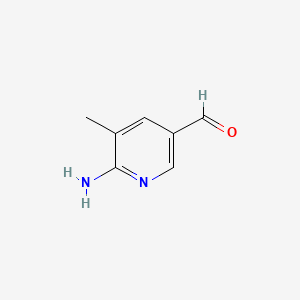![molecular formula C6H3ClN4O2 B572117 5-Chlor-3-nitropyrazolo[1,5-a]pyrimidin CAS No. 1363380-51-1](/img/structure/B572117.png)
5-Chlor-3-nitropyrazolo[1,5-a]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of tyrosine kinase inhibitors for cancer treatment.
Industry: Used in the development of new materials with specific photophysical properties.
Biochemische Analyse
Biochemical Properties
It is known to be used in the preparation of a tyrosine kinase inhibitor , suggesting that it may interact with enzymes and proteins involved in tyrosine kinase pathways
Cellular Effects
Given its use in the preparation of a tyrosine kinase inhibitor , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is used in the preparation of a tyrosine kinase inhibitor , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with electrophilic reagents . This methodology is characterized by short reaction times, high yields, and operational simplicity.
Industrial Production Methods: Industrial production of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine often employs microwave-assisted processes to enhance reaction efficiency and yield . The process involves the use of pyrrolidine or morpholine as intermediates, followed by reduction and acylation reactions .
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions with various nucleophiles, such as pyrrolidine and morpholine.
Reduction Reactions: Reduction of the nitro group to an amine is a common transformation.
Acylation Reactions: The compound can be acylated with phenyl chloroformate to form various derivatives.
Common Reagents and Conditions:
Substitution: Pyrrolidine or morpholine in the presence of a base.
Reduction: Catalytic hydrogenation or chemical reduction using agents like tin(II) chloride.
Acylation: Phenyl chloroformate in the presence of a base.
Major Products:
Substitution Products: Derivatives with different substituents on the pyrazole ring.
Reduction Products: Amino derivatives.
Acylation Products: Phenyl carbamates.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the regulation of cell proliferation, apoptosis, and gene expression . The molecular targets include the epidermal growth factor receptor (EGFR) and other protein kinase domains . The binding of 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine to these targets disrupts their normal function, leading to the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-A]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,3-Benzodiazine Derivatives: These compounds also possess antitumor properties and are used in similar applications.
Uniqueness: 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity to tyrosine kinases and its effectiveness as an antitumor agent .
Eigenschaften
IUPAC Name |
5-chloro-3-nitropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-1-2-10-6(9-5)4(3-8-10)11(12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUPRYCLWAOMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-51-1 |
Source


|
| Record name | 5-Chloro-3-nitropyrazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1363380511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-chloro-3-nitro-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWD7HZN2FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)








![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)



